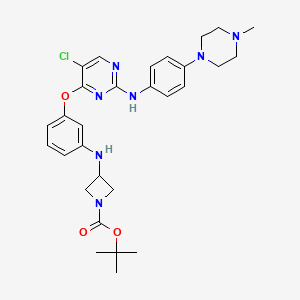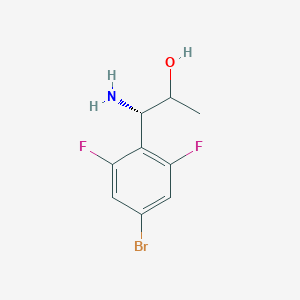
Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate typically involves the use of radical trifluoromethylation techniques. This process includes the generation of carbon-centered radical intermediates, which are then reacted with suitable precursors to form the desired compound . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications in pharmaceuticals and other industries.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate has a wide range of scientific research applications, including:
Biology: Its unique structure allows for the study of enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: The compound’s stability and bioavailability make it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of materials with enhanced properties, such as increased resistance to degradation and improved performance in various applications.
Mécanisme D'action
The mechanism of action of Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity, enhancing its binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylated amino acids and esters, such as Methyl (2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoate . These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.
Uniqueness
Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group at the 2,3,4-positions of the phenyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10F3NO2 |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-8(15)4-7(14)5-2-3-6(11)10(13)9(5)12/h2-3,7H,4,14H2,1H3/t7-/m0/s1 |
Clé InChI |
QQFMMOBTPMHBNL-ZETCQYMHSA-N |
SMILES isomérique |
COC(=O)C[C@@H](C1=C(C(=C(C=C1)F)F)F)N |
SMILES canonique |
COC(=O)CC(C1=C(C(=C(C=C1)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-Oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetic acid](/img/structure/B13052882.png)
![6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13052883.png)


![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)


![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)


![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)


